molecular formula C10H6F4N2 B1597694 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole CAS No. 33469-12-4

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Cat. No. B1597694
CAS RN: 33469-12-4
M. Wt: 230.16 g/mol
InChI Key: JWQVMMHWTAFPQR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (FTI) is a small molecule that has been studied extensively due to its potential to act as a therapeutic agent. FTI is an imidazole, a heterocyclic aromatic organic compound, and has been used in a variety of biochemical and physiological studies. FTI has been found to have a variety of effects on cells, and its potential as a therapeutic agent has been explored.

Scientific Research Applications

Biological Applications and Synthesis

  • Affinity Labels and Biological Systems : The unique property of (trifluoromethyl)imidazoles (TFMIs) to eliminate hydrogen fluoride under alkaline conditions, forming difluorodiazafulvenes, suggests their application as irreversible affinity labels in biological systems. This is achieved by selectively binding to receptors or enzymes, indicating potential in targeted drug development (Morikawa et al., 1995).
  • Antitumor Properties : A study on fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity in specific human breast cancer cell lines, highlighting the therapeutic potential of fluorinated imidazoles and related structures in cancer treatment (Hutchinson et al., 2001).

Materials Science

  • Proton-conducting Fluorocopolymers : The development of proton-conducting fluorocopolymers grafted by azole functions, including imidazole, for use in blend membranes with sulfonated PEEK for PEMFC operating at low relative humidity, shows the material's importance in improving membrane microstructure and thermal properties (Campagne et al., 2013).
  • Organic Light Emitting Devices (OLEDs) : The synthesis of bipolar fluorophores based on phenanthro[9,10-d]imidazole for non-doped OLEDs demonstrated efficient emission and excellent thermal stability, signifying the role of fluorinated imidazole derivatives in advancing OLED technology (Liu et al., 2016).

Organic Synthesis

  • Curing Agents for Epoxy Resins : Fluorinated curing agents containing imidazole groups have been developed for curing epoxy resins, showing significant improvements in water repellency and thermal stability. This application underscores the importance of fluorinated imidazoles in the synthesis of high-performance polymers (Ghaemy et al., 2012).
  • Synthesis of N-CF2H Heterocycles : The use of fluoroform as a source of difluorocarbene for converting various nucleophiles to their difluoromethylated derivatives highlights the versatility of fluorinated imidazole compounds in organic synthesis, offering a route to a wide range of heterocyclic compounds (Thomoson et al., 2014).

properties

IUPAC Name

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVMMHWTAFPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374660
Record name 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

CAS RN

33469-12-4
Record name 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33469-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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